molecular formula C₃₈H₂₇F₂N₇O₆S B560593 JAK2 JH2 Tracer CAS No. 2101955-00-2

JAK2 JH2 Tracer

Número de catálogo B560593
Número CAS: 2101955-00-2
Peso molecular: 747.73
Clave InChI: OAJQEPALUDJGLJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

JAK2 JH2 Tracer, also known as Tracer 5, is a fluorescent probe for the JAK2 JH2 domain . It has a dissociation constant (Kd) value of 0.2 μM . The minimum tracer concentration that retains a satisfactory signal-to-noise ratio is found to be 1.5 pM .


Synthesis Analysis

The hit rate in the screening was low, 0.051%, which indicates low affinity of the small molecules in general for the JAK2 pseudokinase domain and the unique nature of JAK2 JH2 ATP pocket .


Molecular Structure Analysis

The molecular basis of JAK2 activation in erythropoietin receptor and pathogenic JAK2 signaling has been studied . The JAK2 JH2 Tracer has a high binding affinity with a Kd value of 0.2 μM for JAK2 JH2 domain .


Chemical Reactions Analysis

JAK2 JH2 Tracer shows a minimum tracer concentration that retains a satisfactory signal-to-noise ratio .


Physical And Chemical Properties Analysis

The molecular formula of JAK2 JH2 Tracer is C38H27F2N7O6S and its molecular weight is 747.73 . It appears as a light brown to brown solid . Its purity, as determined by HPLC, is 98.03% .

Aplicaciones Científicas De Investigación

  • Structure and Function of JAK2 JH2 Domain : The JAK2 pseudokinase domain (JH2) plays a critical role in signal transduction through several cytokine receptors. The JH2 domain of JAK2 functions as an active protein kinase, phosphorylating key residues that negatively regulate JAK2 activity. Crystal structures of the JAK2 JH2 domain, including the V617F mutation, which is prevalent in MPNs, reveal that JH2 adopts a kinase fold but binds Mg-ATP non-canonically. These insights facilitate the development of novel JAK2 therapeutics targeting MPNs (Silvennoinen & Ungureanu, 2013); (Bandaranayake et al., 2012).

  • Inhibition and Activation Mechanisms of JAK2 and JAK3 : The JH2 domain negatively regulates the activity of Jak2 and Jak3 by inhibiting basal activity and functioning as a cytokine-inducible switch for signal transduction. Deletion of JH2 results in increased tyrosine phosphorylation, highlighting its regulatory function (Saharinen & Silvennoinen, 2002).

  • Identification of Small Molecule Ligands for JAK2 JH2 : Novel small molecules targeting the JAK2 JH2 domain, especially the V617F mutation, have been identified. These molecules bind the ATP-binding pocket of JH2 and are useful as probes in JAK-STAT research. Structural analysis of these ligands provides insights for the development of high-affinity inhibitors with potential therapeutic applications (Virtanen et al., 2023).

  • Selective JAK2 JH2 Pseudokinase Ligands : Research has led to the discovery of molecules that regulate JAK2 activity by selectively binding to the JAK2 pseudokinase domain. These findings are significant for understanding JAK2 regulation and could lead to novel therapeutic approaches for conditions involving aberrant JAK2 signaling (Liosi et al., 2020).

  • Structural Insights on JAK2 Modulation : Optimization of diaminotriazole lead compounds has resulted in potent, selective, and cell-permeable JH2 binders that inhibit STAT5 phosphorylation in JAK2-mediated cells. These findings offer valuable insights for modulating JAK2 activity in therapeutic contexts (Liosi et al., 2022).

  • Analysis of JAK2 Catalytic Function : Studies on JAK2 catalytic function using peptide microarrays demonstrate that the JH2 domain significantly reduces the activity of JAK2's kinase domain. These findings provide a biochemical basis for understanding the interaction between the kinase and pseudokinase domains, offering insights into the regulation of JAK2 and potential therapeutic strategies (Sanz et al., 2011).

Propiedades

IUPAC Name

1-[[4-[[5-amino-1-(2,6-difluorobenzoyl)-1,2,4-triazol-3-yl]amino]phenyl]methyl]-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-1-methylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H27F2N7O6S/c1-46(18-19-5-7-20(8-6-19)42-36-44-35(41)47(45-36)33(50)32-28(39)3-2-4-29(32)40)37(54)43-21-9-12-25-24(15-21)34(51)53-38(25)26-13-10-22(48)16-30(26)52-31-17-23(49)11-14-27(31)38/h2-17,48-49H,18H2,1H3,(H,43,54)(H3,41,42,44,45)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAJQEPALUDJGLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)NC2=NN(C(=N2)N)C(=O)C3=C(C=CC=C3F)F)C(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H27F2N7O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

747.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

JAK2 JH2 Tracer

Citations

For This Compound
1
Citations
A Pölläniemi, A Virtanen, O Silvennoinen… - SLAS Discovery, 2023 - Elsevier
… The reaction was carried out in 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 20% glycerol, 0.01% Brij-35, 2 mM DTT with 1.5 nM of JAK2 JH2 tracer (HY-102055, MedChemExpress) and 30 …
Number of citations: 4 www.sciencedirect.com

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